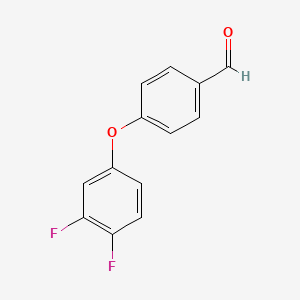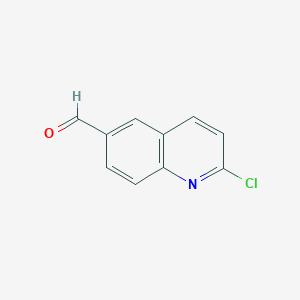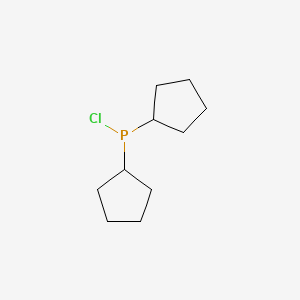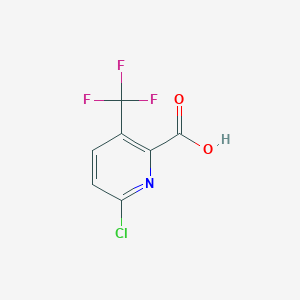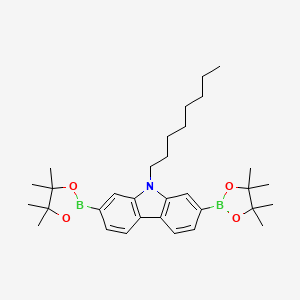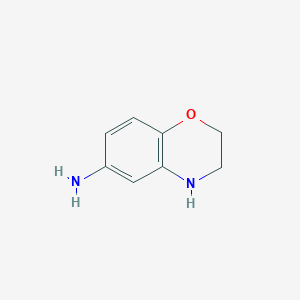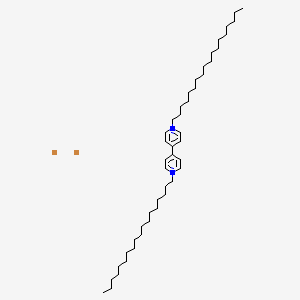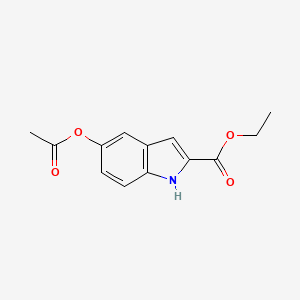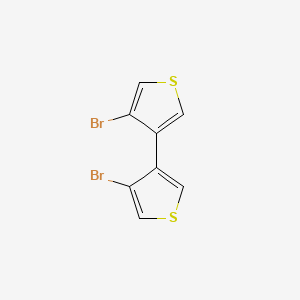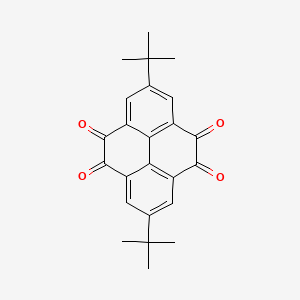
4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Overview
Description
“4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is a chemical compound with the CAS number 190843-93-7 .
Synthesis Analysis
The synthesis of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” involves several steps and various raw materials such as Pyrene, 2,7-bis (1,1-dimethylethyl)-4,5,9,10-tetramethoxy- and Pyrene, 4,5,9,10-tetrabromo-2,7-bis (1,1-dimethylethyl)- .Molecular Structure Analysis
The molecular formula of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is C24H22O4 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” include a molecular weight of 374.43, a predicted boiling point of 564.1±50.0 °C, and a predicted density of 1.261±0.06 g/cm3 .Scientific Research Applications
Photophysical Properties and Surface Anchoring
A study by Taratula et al. (2006) utilized pyrene derivatives, similar in structure to 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-, for anchoring to the surface of metal oxide nanoparticles. The research highlighted how the length of phenylenethynylene linkers and their substitution patterns (para or meta) significantly influence the photophysical properties of the compounds. These pyrene-linker systems, characterized by short fluorescence lifetimes but high quantum yields, were effectively used for surface coverage on nanostructured TiO2 films, demonstrating the potential for applications in photovoltaic devices and sensors due to their enhanced light absorption and emission characteristics (Taratula et al., 2006).
On-Surface Chemical Reactions
The work by Eisenhut et al. (2017) explored the thermally induced on-surface cyclization reactions of pyrene derivatives on Au(111), leading to the formation of nonalternant polyaromatic hydrocarbons. This study underscores the capacity of pyrene-based compounds to undergo unique chemical transformations on surfaces, paving the way for the synthesis of novel organic materials with tailored electronic properties for use in organic electronics and nanotechnology applications (Eisenhut et al., 2017).
Polymerization Catalysts
Lian et al. (2007) investigated aluminum and zinc complexes based on amino-bis(pyrazolyl) ligands, which share structural motifs with pyrenetetrone derivatives, for their use in the polymerization of methyl methacrylate (MMA) and lactide. The study illustrates the potential of such compounds in catalyzing polymerization reactions, leading to materials with controlled molecular masses and polydispersities. This research provides insights into the development of new catalysts for polymer synthesis, which could be beneficial in creating advanced polymeric materials (Lian et al., 2007).
Sensing and Detection Applications
Wang et al. (2006) developed a bifurcated optical fiber chemical sensor for the continuous monitoring of bisphenol A (BPA), using pyrene/dimethyl β-cyclodextrin complexes. The fluorescence quenching of the pyrene complex upon the addition of BPA was utilized to fabricate a sensitive fluorescence sensor. This study highlights the application of pyrene-based compounds in environmental monitoring and public health by enabling the detection of hazardous compounds in water samples (Wang et al., 2006).
Safety and Hazards
properties
IUPAC Name |
2,7-ditert-butylpyrene-4,5,9,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHKMVKSHVDGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441605 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190843-93-7 | |
| Record name | 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





